molecular formula C17H16O5 B5740236 2-(4-ethoxyphenyl)-2-oxoethyl salicylate

2-(4-ethoxyphenyl)-2-oxoethyl salicylate

Cat. No. B5740236
M. Wt: 300.30 g/mol
InChI Key: GTRICEIGQMEOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-2-oxoethyl salicylate, also known as ethyl salicylate, is an organic ester compound that is commonly used in the pharmaceutical industry. It is synthesized through the reaction of salicylic acid and ethanol, and has a wide range of applications in scientific research. Ethyl salicylate has been found to exhibit various biochemical and physiological effects, making it a valuable tool for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate is similar to that of aspirin, which is also derived from salicylic acid. Ethyl salicylate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ethyl salicylate has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antipyretic properties, making it a valuable tool in the treatment of pain, inflammation, and fever. Ethyl salicylate has also been found to exhibit antimicrobial and antioxidant properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate is its low cost and availability. It is also relatively easy to synthesize, making it a valuable tool for laboratory experiments. However, one of the limitations of 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate is its potential toxicity at high doses. It can also exhibit non-specific effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate in scientific research. One potential application is in the development of new drugs for the treatment of pain, inflammation, and fever. Ethyl salicylate's antimicrobial and antioxidant properties also make it a potential candidate for the development of new antibiotics and antioxidants. Another potential application is in the development of new flavoring agents and fragrances for the food and cosmetic industries.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-2-oxo2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate, or 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate, is a valuable tool in scientific research. Its low cost and availability, ease of synthesis, and wide range of applications make it a popular choice for laboratory experiments. Ethyl salicylate's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for the development of new drugs and other applications.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate involves the reaction of salicylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction produces 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate and water as byproducts. Ethyl salicylate can also be synthesized through the esterification of salicylic acid with 2-(4-ethoxyphenyl)-2-oxoethyl salicylate chloride or 2-(4-ethoxyphenyl)-2-oxoethyl salicylate bromide.

Scientific Research Applications

Ethyl salicylate has a wide range of applications in scientific research. It is commonly used as a flavoring agent in the food industry, as well as in the production of fragrances and cosmetics. In the pharmaceutical industry, 2-(4-ethoxyphenyl)-2-oxoethyl salicylate salicylate is used as an analgesic, anti-inflammatory, and antipyretic agent. It has also been found to exhibit antimicrobial and antioxidant properties, making it a valuable tool in the development of new drugs.

properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-2-21-13-9-7-12(8-10-13)16(19)11-22-17(20)14-5-3-4-6-15(14)18/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRICEIGQMEOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-2-oxoethyl 2-hydroxybenzoate

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